9AzNue5Ac

描述

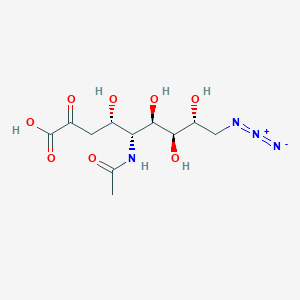

9-azido-9-deoxy-N-acetylneuraminic acid, commonly known as 9AzNue5Ac, is a Neu5Ac analogue where the 9-hydroxyl group is substituted with an azide group. This compound is widely used in click chemistry and metabolic labeling of glycans. It can be metabolized and incorporated into sialoglycans in living cells and mice, making it a valuable tool for studying sialic acid biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-azido-9-deoxy-N-acetylneuraminic acid involves the substitution of the 9-hydroxyl group of Neu5Ac with an azide group. This can be achieved through a series of chemical reactions, including protection and deprotection steps, azidation, and purification processes. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 9-azido-9-deoxy-N-acetylneuraminic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

9-azido-9-deoxy-N-acetylneuraminic acid undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as DBCO or BCN, without the need for a catalyst.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.

SPAAC: Does not require a catalyst but involves strained alkyne reagents like DBCO or BCN.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are useful in various applications such as bioconjugation and molecular labeling .

科学研究应用

Click Chemistry

9AzNue5Ac is extensively used in click chemistry for synthesizing complex molecules. The azide group allows for bioorthogonal reactions with alkyne-containing compounds, facilitating the creation of triazole-linked bioconjugates, which are essential in various biochemical assays and studies.

Metabolic Labeling of Glycans

This compound is a powerful tool for metabolic labeling of glycans. It can be incorporated into sialoglycans within living cells and animal models, enabling researchers to study cell-surface sialoglycans and perform glycoproteomic profiling. This application is crucial for understanding cellular interactions and functions involving sialic acids .

Biochemical Pathways Investigation

This compound plays a role in studying biochemical pathways related to cell-cell communication, immune responses, and pathogen interactions. By modifying sialylation patterns on glycoproteins and glycolipids, it can influence various cellular processes such as signaling pathways and gene expression .

Medical Diagnostics and Therapeutics

In the medical field, this compound is being explored for its potential in developing diagnostic tools and therapeutic agents targeting sialic acid-containing biomolecules. Its ability to label specific biomolecules can aid in the identification of disease markers and the development of targeted therapies .

Case Study 1: Visualization of Sialoglycans

In a study published by Vector Laboratories, researchers utilized this compound to visualize cell-surface sialoglycans through click-labeling with fluorophores. This approach allowed for detailed imaging of glycan distribution on cell surfaces, providing insights into their roles in cellular interactions and signaling mechanisms .

Case Study 2: Impact on Immune Responses

Another investigation demonstrated that the incorporation of this compound into cell-surface sialoglycans influenced immune responses by modulating interactions between immune cells and pathogens. The study highlighted its potential as a tool for understanding immune evasion mechanisms employed by various pathogens.

作用机制

The mechanism of action of 9-azido-9-deoxy-N-acetylneuraminic acid involves its incorporation into sialoglycans through metabolic pathways. Once incorporated, the azide group can undergo click chemistry reactions, enabling the visualization and profiling of cell-surface sialoglycans. The molecular targets include sialic acid-containing glycoproteins and glycolipids, and the pathways involved are those related to sialic acid metabolism .

相似化合物的比较

Similar Compounds

Neu5Ac (N-acetylneuraminic acid): The parent compound of 9-azido-9-deoxy-N-acetylneuraminic acid, with a hydroxyl group at the 9-position instead of an azide.

9-azido-9-deoxy-N-glycolylneuraminic acid: Another sialic acid analogue with an azide group at the 9-position but with a glycolyl group instead of an acetyl group.

Uniqueness

9-azido-9-deoxy-N-acetylneuraminic acid is unique due to its azide group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for metabolic labeling and visualization of sialoglycans, providing a powerful tool for studying sialic acid biology .

生物活性

9AzNue5Ac, or 9-azido-9-deoxy-N-acetylneuraminic acid, is an analog of sialic acid that has garnered attention for its unique biological activities. This compound has been utilized primarily in the study of sialoglycans and glycoproteomic profiling due to its ability to be metabolically incorporated into cellular structures. This article discusses the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 334.28 g/mol |

| Chemical Composition | C₁₁H₁₈N₄O₈ |

| CAS Number | 76487-51-9 |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| Purity | ≥95% (HPLC) |

| Appearance | Slightly grey amorphous solid |

| Storage Conditions | -20°C |

Biological Mechanisms

The biological activity of this compound is largely attributed to its incorporation into sialoglycans on cell surfaces. This process is facilitated by metabolic labeling, allowing researchers to visualize and analyze glycan structures through click chemistry techniques. The azide group in this compound enables specific labeling with fluorophores or affinity tags, making it a valuable tool in glycoproteomic studies.

- Metabolic Incorporation : this compound can be metabolized by living cells and incorporated into sialoglycans.

- Visualization : The azide group allows for click chemistry reactions, enabling the tagging of sialoglycans for visualization under fluorescence microscopy.

- Profiling : It aids in glycoproteomic profiling by providing insights into the composition and structure of glycoproteins in various biological contexts.

Case Studies

Several studies have highlighted the applications and implications of using this compound in biological research:

-

Glycan Profiling in Cancer Research :

In a study exploring the role of sialic acids in cancer progression, researchers utilized this compound to label cancer cell lines. The results indicated altered sialoglycan profiles in malignant cells compared to normal cells, suggesting a potential biomarker for cancer diagnosis and treatment monitoring. -

Viral Interactions :

Another case study investigated how certain viruses exploit sialic acids on host cells for entry. By incorporating this compound into the host cell surface, researchers were able to track viral binding and entry mechanisms, providing insights into viral pathogenesis and potential therapeutic targets. -

Neuroscience Applications :

Research focusing on neuronal cells demonstrated that this compound could be used to study synaptic interactions mediated by sialoglycans. The incorporation of this compound allowed for visualization of synaptic changes during neuronal development and plasticity.

Research Findings

Recent findings emphasize the versatility of this compound in various fields:

- Sialoglycan Dynamics : Studies have shown that the incorporation of this compound can reveal dynamic changes in sialoglycan expression during cellular responses to stimuli.

- Therapeutic Potential : The ability to manipulate sialic acid pathways using analogs like this compound opens avenues for developing therapeutics targeting diseases associated with aberrant glycosylation patterns.

常见问题

Basic Research Questions

Q. How can I effectively conduct a literature review for 9AzNue5Ac to identify gaps in existing studies?

- Methodological Answer : Begin with broad keyword searches (e.g., "this compound synthesis," "biological activity") using academic databases like PubMed and Web of Science. Refine results by filtering for publication dates (post-2018) and study types (e.g., experimental, review). Use citation chaining to trace seminal papers. Organize findings using reference management tools (e.g., Zotero) to categorize studies by themes like mechanistic insights or structural analogs. Critical gaps often emerge in understudied areas, such as dose-response relationships or long-term stability .

Q. What are the key considerations for designing preliminary experiments with this compound?

- Methodological Answer : Prioritize reproducibility by standardizing variables such as solvent purity, temperature, and pH. Use a control group (e.g., a structurally similar compound) to isolate this compound-specific effects. For biological assays, validate cell line viability and optimize incubation times. Pilot studies with small sample sizes (n=3–5) help refine protocols before scaling up. Document all parameters in a lab notebook with timestamps and raw data backups .

Q. How should I validate the purity and structural integrity of synthesized this compound batches?

- Methodological Answer : Combine analytical techniques:

- HPLC : Assess purity (>95% threshold) with a C18 column and UV detection.

- NMR : Confirm structural consistency by comparing peaks to reference spectra (e.g., δ 7.2–7.4 ppm for aromatic protons).

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion).

Cross-validate results across multiple batches to detect synthesis variability .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for this compound across different assay systems?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., cell type specificity, assay sensitivity). Replicate experiments under harmonized conditions, ensuring identical reagent lots and equipment calibration. Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to quantify variability. If discrepancies persist, use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .

Q. What strategies are effective for integrating multi-omics data (e.g., proteomics, metabolomics) to study this compound’s mechanism of action?

- Methodological Answer : Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) for pathway enrichment analysis. Normalize datasets to account for batch effects, and apply machine learning (e.g., random forests) to identify cross-omics biomarkers. Validate hypotheses with targeted experiments, such as CRISPR knockdown of top-ranked genes or isotopic tracing in metabolic studies .

Q. How can I design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

Scaffold Modification : Systematically alter functional groups (e.g., hydroxyl → methyl) while retaining core structure.

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins.

High-Throughput Screening : Test derivatives in dose-response assays (IC50/EC50) with triplicate technical replicates.

Data Interpretation : Apply QSAR models to correlate structural changes with activity trends. Prioritize derivatives with >10-fold potency improvements for further optimization .

Q. What methodological frameworks are suitable for assessing this compound’s long-term stability under varying storage conditions?

- Methodological Answer : Implement an accelerated stability study:

- Conditions : Test temperatures (4°C, 25°C, 40°C) and humidity levels (60% RH, 75% RH).

- Timepoints : Analyze samples at 0, 1, 3, 6, and 12 months.

- Metrics : Monitor degradation products (HPLC), crystallinity (PXRD), and bioactivity (cell-based assays). Use Arrhenius equation to extrapolate shelf-life at standard storage conditions .

Q. Data Analysis and Interpretation

Q. How can I align my research on this compound with ethical guidelines for preclinical studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant providers). Disclose conflicts of interest and submit protocols to institutional review boards (IRB) for approval .

Q. What theoretical frameworks are applicable for studying this compound’s role in signaling pathways?

- Methodological Answer : Ground hypotheses in established theories (e.g., lock-and-key model for enzyme inhibition). Use systems biology frameworks (e.g., network pharmacology) to map interactions between this compound and downstream effectors. Validate predictions with siRNA silencing or kinase activity assays .

属性

IUPAC Name |

(4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5-,7+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMJNJVGOFCOSP-BOHATCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997862 | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76487-51-9 | |

| Record name | 5-Acetamido-9-azido-3,5,9-trideoxyglycerogalacto-2-nonulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。